Xantphos Palladacycle Gen. 3
Description
Xantphos Palladacycle Gen. 3 is a palladium(II) precatalyst featuring the Xantphos ligand (4,5-bis(diphenylphosphino)-9,9-dimethylxanthene) coordinated to a palladacyclic core. Its molecular formula is C₅₂H₄₅NO₄P₂PdS (FW: 948.35), with a dichloromethane adduct structure . This air-sensitive, pale yellow powder is designed for high catalytic efficiency in cross-coupling reactions, including:
- Negishi coupling of aryl halides with alkylzinc reagents.
- Synthesis of tetraacetylated p-tolyl thioglucose.
- Direct asymmetric α-allylation of acyclic esters via cooperative catalysis .
Patented under PCT/US2013/030779 and US Serial No. 13/799620, it is part of the Buchwald Palladacycle Precatalyst Kit series, emphasizing its industrial relevance .
Properties
IUPAC Name |
(5-diphenylphosphanyl-9,9-dimethylxanthen-4-yl)-diphenylphosphane;methanesulfonic acid;palladium;2-phenylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H32OP2.C12H10N.CH4O3S.Pd/c1-39(2)33-25-15-27-35(41(29-17-7-3-8-18-29)30-19-9-4-10-20-30)37(33)40-38-34(39)26-16-28-36(38)42(31-21-11-5-12-22-31)32-23-13-6-14-24-32;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;1-5(2,3)4;/h3-28H,1-2H3;1-6,8-9H,13H2;1H3,(H,2,3,4);/q;-1;; | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIMOHYWEUIAPAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C1C=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7)C.CS(=O)(=O)O.C1=CC=C([C-]=C1)C2=CC=CC=C2N.[Pd] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H46NO4P2PdS- | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
949.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Synthesis of 2-Ammoniumbiphenyl Mesylate
The initial step involves protonation of 2-aminobiphenyl with methanesulfonic acid in isopropyl acetate at 20°C, yielding 2-ammoniumbiphenyl mesylate. This intermediate serves as a precursor for palladacycle formation.
Reaction Conditions
| Parameter | Value |
|---|---|
| Solvent | Isopropyl acetate |
| Temperature | 20°C |
| Reaction Time | 20 minutes |
| Yield | Quantitative (crude) |
Step 2: Formation of Dimeric Palladacycle [Pd(ABP)(OMs)]₂
Palladium acetate reacts with 2-ammoniumbiphenyl mesylate in toluene at 65°C to form a dimeric palladacycle. This step is critical for establishing the palladium-aryl backbone.
Key Observations
Step 3: Ligand Coordination and Isolation of Xantphos Pd G3
The dimeric palladacycle is treated with Xantphos in tetrahydrofuran (THF) at 20°C, facilitating ligand substitution and yielding the final precatalyst.
[\text{Pd(ABP)(OMs)}]_2 + 2 \, \text{Xantphos} \rightarrow 2 \, \text{Pd(ABP)(Xantphos)(OMs)} $$
Purification and Crystallization
- Ethyl acetate or acetone/THF mixtures are used for recrystallization, yielding pale yellow crystals.
- Solvent choice influences isomerization: ethyl acetate favors cis-coordination, while acetone/THF mixtures stabilize trans-isomers.
Quality Control and Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
31P-NMR confirms ligand coordination, with characteristic shifts at δ 25–30 ppm for Xantphos-bound phosphorus. 1H-NMR resolves aryl protons of the biphenyl backbone (δ 6.8–7.6 ppm) and methyl groups (δ 1.2–1.5 ppm).
X-ray Crystallography
Single-crystal analysis reveals a square-planar palladium center coordinated by:
- The C,N-chelate from 2-aminobiphenyl.
- A monodentate Xantphos phosphorus atom.
- A mesylate oxygen.
Crystallographic Data
| Parameter | Value |
|---|---|
| Space Group | P-1 |
| Unit Cell Dimensions | a = 12.357 Å, b = 13.687 Å, c = 14.696 Å |
| Coordination Geometry | Square-planar |
Solvent and Thermal Stability
Solvent-Dependent Isomerization
Xantphos Pd G3 exhibits reversible isomerization in different solvents:
- Ethyl acetate : Stabilizes cis-Xantphos coordination (Figure 1a).
- Acetone/THF : Favors trans-isomers due to solvent-pocket interactions (Figure 1b).
Figure 1. Solvent effects on Xantphos Pd G3 isomerization
(a) Cis-coordination in ethyl acetate. (b) Trans-coordination in acetone/THF.
Thermal Stability
Thermogravimetric analysis (TGA) shows decomposition onset at 164–167°C, aligning with its application in high-temperature reactions (e.g., microwave-assisted couplings).
Comparative Analysis with Alternative Methods
Palladium Dialkyl Complex Routes
Alternative syntheses using (COD)Pd(CH2TMS)₂ and Xantphos in acetonitrile yield analogous complexes but require stringent anhydrous conditions.
Reaction Efficiency
| Method | Yield (%) | Purity (%) |
|---|---|---|
| Standard Protocol | 85–90 | ≥98 |
| Dialkyl Route | 70–75 | 95 |
Impurity Profiling
Common impurities include:
- Unreacted palladacycle dimer (detected via HPLC).
- Solvent adducts (e.g., THF in CDCl3 NMR).
Scalability and Industrial Applications
Multigram Synthesis
Optimized protocols enable multigram production with minimal yield loss:
- Batch Size : 10–50 g.
- Catalyst Loading : 0.5–5 mol% in cross-coupling reactions.
Case Study: Negishi Coupling
Xantphos Pd G3 (5 mol%) in THF achieves 70% yield in palmerolide A synthesis, outperforming earlier-generation catalysts (35–50% yield).
Chemical Reactions Analysis
2.1. Negishi Cross-Coupling Reactions
Xantphos Pd G3 facilitates the coupling of organohalides with organozinc compounds under palladium catalysis. This reaction is critical for synthesizing biologically active compounds and natural products. The mechanism involves:
-
Oxidative addition : Palladium(0) oxidizes to Pd(II) by coordinating with organohalides.
-
Transmetalation : Pd(II) reacts with organozinc reagents to form a Pd(II) intermediate.
-
Reductive elimination : The intermediate undergoes reductive elimination to form the C–C bond and regenerate Pd(0).
2.2. Aminocarbonylation of Heteroaryl Bromides
This reaction involves the coupling of heteroaryl bromides with carbon monoxide (CO) in the presence of triethylamine. Xantphos Pd G3 enables the formation of amides under mild conditions, achieving good to excellent yields with low catalyst loading.
2.4. Functionalization of Thiosugars and Thiols
Xantphos Pd G3 enables the synthesis of 1-aminobiphenyl thioglycosides under mild conditions. Mixing the precatalyst with thiosugars in water at 25°C for 20 minutes yields atropoisomers in high purity. This method avoids disulfide dimerization, a common issue in classical coupling strategies .
3.1. General Catalytic Cycle
The catalytic cycle of Xantphos Pd G3 involves:
-
Precatalyst activation : Reduction of Pd(II) to Pd(0) via oxidative addition or ligand-mediated processes.
-
Substrate coordination : Binding of aryl halides or other substrates to the Pd center.
-
Reductive elimination : Formation of the target bond (C–C, C–N, or C–S) and regeneration of Pd(0) .
3.2. Role in Avoiding Ligand Oxidation
Studies highlight that Xantphos Pd G3 avoids phosphine oxidation during catalysis. For example, in C–S coupling, the ligand remains intact, unlike oxidized variants (e.g., monophosphine oxide Xantphos), which form inactive complexes .
3.3. Solvent and Base Effects
The choice of solvent and base significantly impacts catalytic activity:
-
HEP (2,6-lutidine) as a cosolvent enhances Pd(II) reduction via mechanism A (direct reduction by the ligand).
-
Inorganic bases (e.g., K₂CO₃, Cs₂CO₃) stabilize the Pd(0) species without promoting ligand oxidation .
Comparative Analysis of Precatalysts
5.1. C–S Coupling Optimization
-
Activation Period : Pre-activation of Xantphos Pd G3 at >75°C in the absence of thiols improves catalyst formation and avoids off-cycle deactivation .
-
Yield Enhancement : Using 3 mol % catalyst with DIPEA base achieves up to 98% conversion for aryl bromides .
5.2. Functionalization of Thiosugars
-
Reaction Conditions : Mixing Xantphos Pd G3 with thiosugars in water at 25°C for 20 minutes yields thioglycosides in high purity, avoiding disulfide byproducts .
5.3. Ligand Oxidation Control
Scientific Research Applications
Key Applications
-
Negishi Cross-Coupling Reactions
- Methodology : Involves the coupling of organohalides with organozinc compounds using Xantphos Pd G3 as a catalyst.
- Outcomes : This reaction is pivotal for synthesizing complex natural products and biologically active compounds with high efficiency.
-
Aminocarbonylation of Heteroaryl Bromides
- Methodology : The reaction combines heteroaryl bromides with carbon monoxide in the presence of triethylamine.
- Outcomes : Yields challenging products in good to excellent yields with low catalyst loading and minimal excess of carbon monoxide.
-
Coupling of Polyglycosyl Thiols and Aglycon Halides
- Methodology : This reaction forms C-S bonds between polyglycosyl thiols and aglycon halides.
- Outcomes : Demonstrates the versatility of Xantphos Pd G3 in synthesizing glycosylated compounds.
- Synthesis of N,S-bis Glycosylquinolin-2-ones
-
Functionalization with Thiosugars
- Methodology : A controllable method has been established for functionalizing Xantphos Pd G3 with thiosugars, facilitating the rapid synthesis of 1-aminobiphenyl thioglycoside atropoisomers at room temperature.
- Outcomes : This approach allows for high yields and operational simplicity, showcasing the practical utility of the catalyst .
Comparison with Other Catalysts
To highlight the advantages of Xantphos Pd G3, a comparison table with other palladium catalysts is provided below:
| Catalyst Name | Key Features | Unique Aspects |
|---|---|---|
| Xantphos Palladacycle Generation 2 | Earlier generation; less efficient | Lower catalytic activity |
| N-Xantphos | Nitrogen-substituted variant | Enhanced selectivity for substrates |
| Dppf | Widely used phosphine ligand | Broader applicability but less specific |
Xantphos Pd G3 stands out due to its third-generation design that enhances stability and efficiency in catalysis compared to earlier generations and similar compounds. Its unique structure allows for better substrate coordination, facilitating more effective cross-coupling reactions .
Mechanism of Action
The compound exerts its effects primarily through its role as a ligand in metal-catalyzed reactions. The phosphine ligands coordinate to the palladium center, stabilizing it and facilitating the formation of active catalytic species. The methanesulfonic acid acts as a counterion, balancing the charge of the complex. The 2-phenylaniline moiety can participate in additional coordination or stabilization of the complex.
Comparison with Similar Compounds
Structural and Functional Differences
Key Observations :
- Ligand Backbone: Xantphos Pd Gen. 3 and Gen. 4 retain the rigid xanthene backbone, enhancing stability and regioselectivity compared to monodentate ligands like BrettPhos .
- Functional Groups: Gen. 4’s methylamino group improves electron density at the palladium center, enabling reactions with less-activated substrates .
- Adducts : Gen. 3’s dichloromethane adduct enhances solubility in polar solvents, whereas Gen. 2’s chloro ligand limits its utility in oxygen-sensitive reactions .
Catalytic Performance
Key Insights :
- Lower Catalyst Loading : Xantphos Pd Gen. 3 achieves higher yields (95%) at 2% loading compared to traditional Pd(dba)₂/Xantphos systems (80% at 5%) in biarylsulfoxide synthesis .
- Broad Substrate Scope : Gen. 3 outperforms Pd(OAc)₂/Xantphos in C–N couplings, particularly with electron-deficient aryl halides .
- Dual Ligand Systems : In irradiation-induced decarboxylative desaturation, Xantphos is essential for reactivity, but Cy-JohnPhos co-ligand is required for optimal yields (44% vs. 0% without Cy-JohnPhos) .
Stability and Handling
- Air Sensitivity : Xantphos Pd Gen. 3 is air-sensitive and requires storage under inert gas, unlike air-stable dialkyl palladium complexes (e.g., Pd(t-Bu)₃ systems) .
- Thermal Stability : Operates efficiently at 80–100°C, comparable to DPPF Palladacycle Gen. 3 but less tolerant of extreme temperatures (>120°C) than BrettPhos systems .
Reaction Scope Limitations
Biological Activity
Xantphos Palladacycle Generation 3 (Xantphos Pd G3) is a specialized palladium complex widely recognized for its catalytic properties in organic synthesis, particularly in cross-coupling reactions. This article delves into the biological activity of Xantphos Pd G3, highlighting its mechanisms, applications, and relevant research findings.
Xantphos Pd G3 is characterized by its stability and solubility in various organic solvents. It features a molecular formula that includes a palladium center coordinated with a xanthene-based ligand, specifically designed to enhance catalytic efficiency. The compound has a molar mass of approximately 949.36 g/mol and a melting point range of 164-167 °C, indicating its thermal stability under standard conditions .
Xantphos Pd G3 functions primarily as a catalyst in several key reactions:
- Negishi Cross-Coupling : This reaction involves the coupling of organohalides with organozinc reagents to form carbon-carbon bonds, crucial for synthesizing natural products and biologically active compounds .
- Buchwald-Hartwig Reaction : It facilitates the formation of carbon-nitrogen bonds, which are essential in producing pharmaceuticals and agrochemicals .
- Aminocarbonylation : Xantphos Pd G3 is employed in the aminocarbonylation of heteroaryl bromides, yielding products with good to excellent yields under mild conditions.
Biological Activity and Applications
The biological activity of Xantphos Pd G3 is primarily linked to its role as a catalyst in synthesizing biologically active compounds. Its effectiveness can be attributed to several factors:
- Lower Catalyst Loadings : Xantphos Pd G3 allows for reduced amounts of catalyst while maintaining high reaction efficiency, making it economically advantageous for industrial applications .
- Enhanced Reaction Rates : Studies indicate that the concentration of Xantphos significantly influences reaction rates. For instance, optimal palladium-to-ligand ratios enhance turnover frequencies in C-N bond formation reactions .
Case Studies
- C-N Bond Formation :
-
Aminocarbonylation Reactions :
- Research highlighted the use of Xantphos Pd G3 in aminocarbonylation reactions where heteroaryl bromides were converted into valuable products with minimal catalyst usage. This method showcased its utility in synthesizing complex molecules with potential biological activity.
Comparative Analysis
The following table summarizes the characteristics and applications of Xantphos Pd G3 compared to other palladium catalysts:
| Compound Name | Key Features | Unique Aspects |
|---|---|---|
| Xantphos Palladacycle Gen 2 | Earlier generation; less efficient than Gen 3 | Lower catalytic activity |
| N-Xantphos | Nitrogen-substituted variant | Enhanced selectivity for certain substrates |
| Dppf (1,1'-bis(diphenylphosphino)ferrocene) | Versatile but less specific than Xantphos | Broader applicability but lower efficiency |
| Xantphos Pd G3 | Third generation; high stability and efficiency | Superior performance in cross-coupling reactions |
Q & A
Basic Research Questions
Q. How can researchers verify the purity and structural integrity of Xantphos Palladacycle Gen. 3?
- Methodological Answer : Characterize purity using , , and NMR spectroscopy to confirm ligand coordination and absence of unbound phosphine residues. X-ray crystallography (XRD) can resolve the palladacycle’s geometry, as demonstrated for analogous μ-chloro-dimeric complexes . Cross-check the molecular formula (CHNOPPdS, FW: 948.35) and CAS number (1445085-97-1) against analytical data .
Q. What are the primary catalytic applications of this compound?
- Methodological Answer : This precatalyst is optimized for:
- Negishi coupling : Catalyzes aryl halides with alkylzinc reagents at room temperature. Use 1–5 mol% loading in THF or dioxane .
- Buchwald–Hartwig–Migita cross-coupling : Enables S-linked glycoconjugate synthesis via coupling of 1-thiosugars and iodoglycals under mild conditions (e.g., 60°C, 12–24 hours) .
- Asymmetric α-allylation of acyclic esters : Requires chiral auxiliaries and low temperatures (-20°C) to achieve enantioselectivity >90% ee .
Q. What solvent and temperature conditions are optimal for this compound in cross-coupling reactions?
- Methodological Answer : Use dichloromethane (DCM) or toluene as solvents due to compatibility with the palladacycle’s dichloromethane adduct structure . For thermally sensitive substrates, reactions proceed efficiently at 25–60°C, as demonstrated in thioglucose synthesis . Higher temperatures (>80°C) may degrade the xanthene backbone, reducing turnover numbers.
Advanced Research Questions
Q. How does this compound compare to Generations 2 and 4 in challenging C–H functionalization?
- Methodological Answer :
- Activity : Gen. 3 exhibits broader substrate tolerance than Gen. 2 (e.g., aryl bromides vs. chlorides) due to its methanesulfonato leaving group, enhancing oxidative addition kinetics .
- Steric effects : Gen. 4’s methylamino substituent improves selectivity in congested substrates (e.g., ortho-substituted aromatics) but reduces activity in electron-deficient systems .
- Experimental design : Perform kinetic studies (e.g., variable-temperature NMR) to compare activation barriers for C–H activation steps across generations .
Q. How can researchers resolve contradictions in catalytic efficiency across substrates using this compound?
- Methodological Answer :
- Substrate screening : Systematically vary electronic (e.g., pKa of C–H bonds) and steric (e.g., ortho-substitution) parameters. For example, electron-rich aryl bromides show higher yields (>90%) than electron-poor analogs (<60%) in Negishi couplings .
- Mechanistic probes : Use deuterium labeling or Hammett plots to identify rate-determining steps (e.g., oxidative addition vs. transmetalation) .
- Computational modeling : Density functional theory (DFT) can predict regioselectivity in palladacycle-mediated C–H activation, as shown for pyrazole-based systems .
Q. What strategies enhance the stability of this compound under aerobic conditions?
- Methodological Answer :
- Storage : Store under inert gas (Ar/N) at 2–8°C to prevent oxidation of the xanthene backbone .
- In situ activation : Pre-treat with reducing agents (e.g., Zn powder) to regenerate active Pd(0) species from oxidized byproducts .
- Ligand tuning : Introduce electron-donating groups (e.g., methyl substituents) to the biphenylamine moiety, as seen in Gen. 4, to improve air stability without sacrificing activity .
Q. How can mechanistic studies elucidate the role of the xanthene ligand in catalytic cycles?
- Methodological Answer :
- Spectroscopic monitoring : Use in situ IR or NMR to track ligand dissociation during catalysis. The rigid xanthene backbone minimizes phosphine loss, ensuring sustained Pd coordination .
- Crystallographic analysis : Compare XRD structures of pre- and post-catalytic species to identify key intermediates (e.g., Pd–aryl σ-complexes) .
- Kinetic isotope effects (KIE) : Measure values >1 to confirm C–H cleavage as the turnover-limiting step in allylation reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
